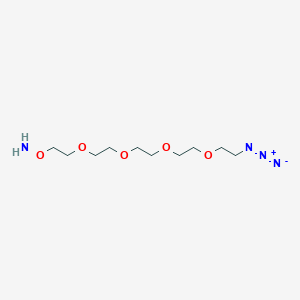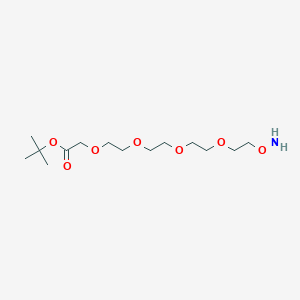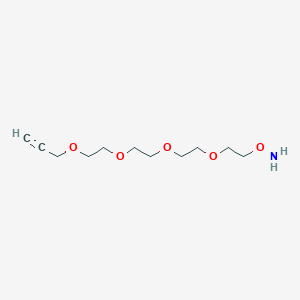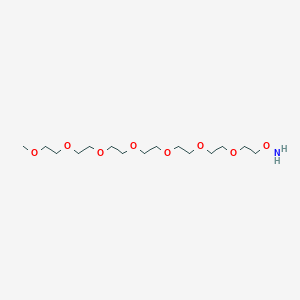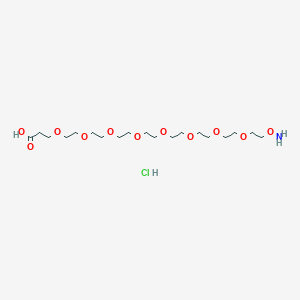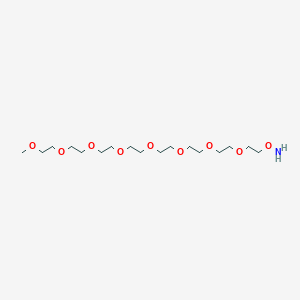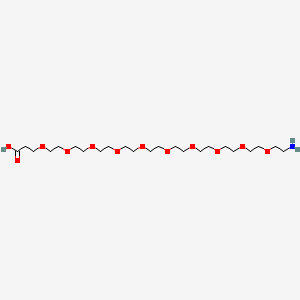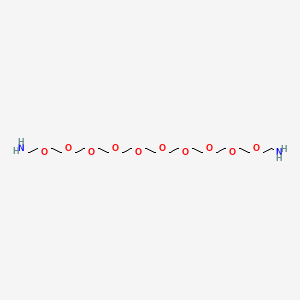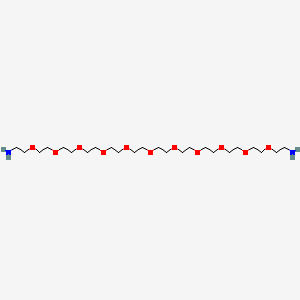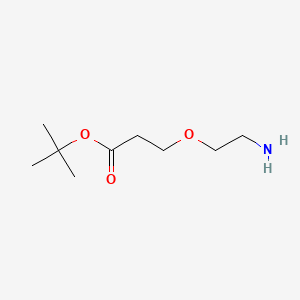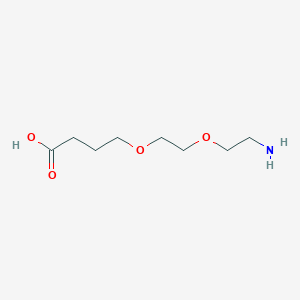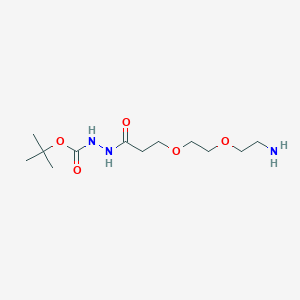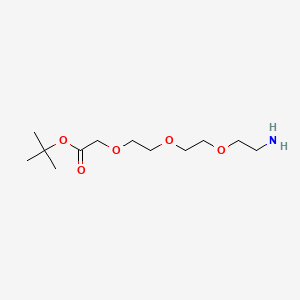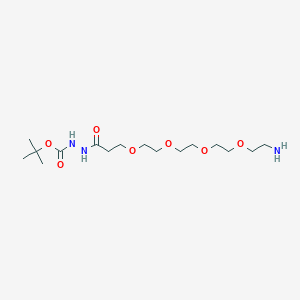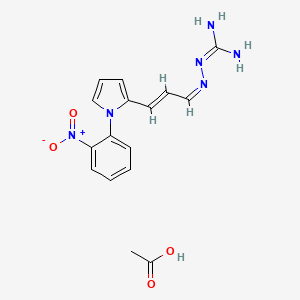
AP1189 acetate
Descripción general
Descripción
AP1189 acetate, also known as resomelagon , is a novel, oral, first-in-class biased agonist of melanocortin receptors 1 and 3 (MC1r and MC3r) . It is currently in clinical development for the treatment of active rheumatoid arthritis (RA), idiopathic membranous nephropathy, and acute respiratory distress syndrome in COVID-19 .
Chemical Reactions Analysis
AP1189 acetate does not induce cAMP accumulation, the canonical pathway ascribed to melanocortin agonists. Instead, it interacts with MC1 and MC3 to activate a second pathway centered on ERK1/2 phosphorylation, as well as intracellular Ca2+ mobilization .
Aplicaciones Científicas De Investigación
1. Metabolic and Biophysical Effects in Articular Cartilage
A study by Bonassar et al. (1996) explored the activation and inhibition of endogenous matrix metalloproteinases (MMPs) in bovine cartilage. They found that treatment with 4-aminophenylmercuric acetate (APMA) resulted in significant changes in biochemical, biomechanical, and physicochemical properties of the tissue. This study indicates the potential of APMA in understanding cartilage degradation and the role of MMPs, although it's not directly related to AP1189 acetate (Bonassar et al., 1996).
2. Impact on NADPH Oxidase and Oxidative Stress
Riganti et al. (2006) investigated the effects of Apocynin (acetovanillone) on oxidative stress in N11 glial cells. While this study focuses on Apocynin and not AP1189, it highlights the complex interactions of acetate-based compounds with cellular oxidative pathways (Riganti et al., 2006).
3. Radiopharmaceutical Applications
Research by Moerlein et al. (2002) and Pike et al. (1982) delved into the production of Sodium Acetate C 11 Injection for clinical PET studies. These works demonstrate the application of acetate in medical imaging, particularly in tracing metabolic processes in various diseases, which may include a broader scope of acetate compounds beyond AP1189 (Moerlein et al., 2002), (Pike et al., 1982).
4. Biased Agonism in Inflammation and Metabolism
Montero-Melendez et al. (2015) characterized AP1189 as a biased agonist at melanocortin receptors MC1 and MC3. They found that AP1189 could reduce cytokine release and promote anti-inflammatory actions without inducing melanogenesis, illustrating its potential in treating inflammation-related pathologies (Montero-Melendez et al., 2015).
Safety And Hazards
Direcciones Futuras
AP1189 acetate is currently in clinical development for the treatment of active rheumatoid arthritis (RA), idiopathic membranous nephropathy, and acute respiratory distress syndrome in COVID-19 . The company has completed two new Phase 2 clinical trials in RA and is evaluating the new oral tablet dosage form and increasing the treatment period to 3 months in an ongoing Phase 2a iMN trial . The primary efficacy readout is defined as the fraction of patients where disease activity goes from high to medium or lower disease activity .
Propiedades
IUPAC Name |
acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2.C2H4O2/c15-14(16)18-17-9-3-5-11-6-4-10-19(11)12-7-1-2-8-13(12)20(21)22;1-2(3)4/h1-10H,(H4,15,16,18);1H3,(H,3,4)/b5-3+,17-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIESOFUABUPMMH-BKSNKXDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C(=C1)N2C=CC=C2C=CC=NN=C(N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC=C(C(=C1)N2C=CC=C2/C=C/C=N\N=C(N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AP1189 acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



